3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an amino group, and various substituents such as methoxymethyl, methyl, and methylsulfanyl phenyl groups. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which serve as versatile synthons. These intermediates undergo cyclization reactions to form thieno[2,3-b]pyridine derivatives . The reaction conditions typically involve heating with formic acid or other reagents such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying enzyme interactions or as a ligand in receptor binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, the compound’s unique structure makes it valuable for studying structure-activity relationships and developing new synthetic methodologies .
Mechanism of Action
The mechanism of action of 3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
3-amino-4-(methoxymethyl)-6-methyl-N-[3-(methylsulfanyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can be compared with other thienopyridine derivatives. Similar compounds include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which also exhibit diverse biological activities . The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-4-(methoxymethyl)-6-methyl-N-(3-methylsulfanylphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-10-7-11(9-23-2)14-15(19)16(25-18(14)20-10)17(22)21-12-5-4-6-13(8-12)24-3/h4-8H,9,19H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVNBEYSFLXXNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC(=CC=C3)SC)N)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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